The Discovery and Isolation of Ophiobolin C from Bipolaris oryzae: A Technical Guide
The Discovery and Isolation of Ophiobolin C from Bipolaris oryzae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiobolins are a class of sesterterpenoid natural products characterized by a unique 5-8-5 tricyclic carbon skeleton.[1] First discovered in the 1950s, these fungal metabolites have garnered significant interest due to their diverse and potent biological activities, including phytotoxic, antimicrobial, cytotoxic, and anti-inflammatory properties.[1][2] Bipolaris oryzae, a plant pathogenic fungus responsible for brown spot disease in rice, is a notable producer of various ophiobolins, including Ophiobolin C.[3][4] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Ophiobolin C from Bipolaris oryzae, with a focus on experimental protocols, quantitative data, and the elucidation of its molecular mechanisms of action.
Data Presentation
Physicochemical Properties of Ophiobolin C
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₈O₃ | [No specific citation found] |
| Molecular Weight | 386.6 g/mol | [No specific citation found] |
| Appearance | White crystalline solid | [5] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. | [No specific citation found] |
Biological Activities of Ophiobolin C and Related Analogs
| Compound | Activity | Cell Line/Organism | IC₅₀/EC₅₀ | Reference |
| Ophiobolin A | Cytotoxicity | HeLa (cervical cancer) | < 0.1 µg/mL | [1] |
| Ophiobolin A | Cytotoxicity | KB (oral cancer) | 0.89 µg/mL | [1] |
| Ophiobolin I | Cytotoxicity | HeLa (cervical cancer) | 0.1 µg/mL | [6] |
| Ophiobolin I | Cytotoxicity | KB (oral cancer) | 0.9 µg/mL | [6] |
| 6-epi-Ophiobolin A | Cytotoxicity | HCT-8 (colon adenocarcinoma) | Not specified | [3] |
| 6-epi-Ophiobolin A | Cytotoxicity | Bel-7402 (liver cancer) | Not specified | [3] |
| 6-epi-Ophiobolin A | Cytotoxicity | BGC-823 (gastric cancer) | Not specified | [3] |
| 6-epi-Ophiobolin A | Cytotoxicity | A549 (lung adenocarcinoma) | Not specified | [3] |
| 6-epi-Ophiobolin A | Cytotoxicity | A2780 (ovarian adenocarcinoma) | Not specified | [3] |
| 3-anhydro-ophiobolin A | Phytotoxicity | Setaria viridis (green foxtail) | Most phytotoxic of tested ophiobolins | [3] |
Experimental Protocols
Fungal Cultivation and Fermentation
A detailed protocol for the cultivation of Bipolaris oryzae is crucial for consistent production of Ophiobolin C. The following is a representative procedure adapted from methodologies used for related ophiobolins.[5]
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Strain and Pre-culture: Obtain a pure culture of Bipolaris oryzae. Pre-culture the fungal strain on potato dextrose agar (PDA) slants at 25 °C for 10 days to ensure robust growth.
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Spore Inoculum Preparation: Prepare a spore suspension by adding sterile distilled water to the PDA slants and gently scraping the surface to release the spores. Adjust the final spore concentration to approximately 1 x 10⁶ spores/mL.
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Fermentation: Inoculate a liquid medium, such as potato dextrose broth (PDB), with the spore suspension. For larger scale production, use multiple Erlenmeyer flasks. Incubate the flasks at 28 °C on a rotary shaker at 160 rpm for 12-14 days.
Extraction and Isolation of Ophiobolin C
The following protocol outlines the extraction and purification of Ophiobolin C from the fermentation broth.[3][5]
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Harvesting and Extraction: After the incubation period, filter the fungal culture through cheesecloth to separate the mycelia from the culture filtrate. Extract the filtrate twice with an equal volume of ethyl acetate (EtOAc). Pool the organic phases and evaporate to dryness under reduced pressure to obtain the crude extract.
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Silica Gel Chromatography (Initial Fractionation):
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Adsorb the crude extract onto silica gel (100-200 mesh).
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Perform vacuum liquid chromatography using a stepwise gradient of petroleum ether and ethyl acetate, followed by ethyl acetate and methanol to yield multiple fractions.
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Monitor the fractions using thin-layer chromatography (TLC) to identify those containing ophiobolins.
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Sephadex LH-20 Chromatography (Further Purification):
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Combine the fractions rich in ophiobolins and further purify them using a Sephadex LH-20 column with methanol or acetone as the eluent. This step helps in removing pigments and other impurities.
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Semi-preparative High-Performance Liquid Chromatography (HPLC):
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The final purification of Ophiobolin C is achieved by semi-preparative reversed-phase HPLC.
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Column: C18 column (e.g., 10 x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water is typically used.
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Detection: UV detection at a wavelength of approximately 230-240 nm.
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Collect the fractions corresponding to the peak of Ophiobolin C and evaporate the solvent to obtain the pure compound.
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Signaling Pathways and Mechanisms of Action
Calmodulin Inhibition
Ophiobolins are known to be potent inhibitors of calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways. The inhibition is irreversible and occurs through the covalent modification of lysine residues on calmodulin. [No specific citation found]
NF-κB Signaling Pathway Inhibition
Several studies have indicated that ophiobolins can inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cancer.[7][8] The exact molecular target of Ophiobolin C within this pathway is still under investigation, but it is hypothesized to interfere with the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This leads to the sequestration of NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.
Experimental Workflow Visualization
The overall process for the discovery and isolation of Ophiobolin C from Bipolaris oryzae can be summarized in the following workflow:
Conclusion
Ophiobolin C, a sesterterpenoid produced by Bipolaris oryzae, represents a promising natural product with a range of biological activities. This guide provides a comprehensive framework for its isolation and characterization, from fungal culture to the elucidation of its molecular mechanisms of action. The detailed protocols and compiled data serve as a valuable resource for researchers in natural product chemistry, drug discovery, and molecular biology. Further investigation into the precise molecular targets of Ophiobolin C, particularly within the NF-κB pathway, will be crucial for its potential development as a therapeutic agent.
References
- 1. "Bioactive compounds from fungus Bipolaris oryzae" by Kanokwan Sawang [digital.car.chula.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
